molecular formula C8H5F2NO B8744623 2,4-Difluoro-5-methoxybenzonitrile

2,4-Difluoro-5-methoxybenzonitrile

Cat. No.: B8744623
M. Wt: 169.13 g/mol
InChI Key: HRVFMSSNIWLHFM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,4-Difluoro-5-methoxybenzonitrile (C₈H₅F₂NO) is a fluorinated aromatic nitrile derivative featuring methoxy (-OCH₃) and cyano (-CN) substituents. Its structure comprises fluorine atoms at the 2- and 4-positions and a methoxy group at the 5-position of the benzene ring. This compound is of interest in pharmaceutical and agrochemical research due to the electron-withdrawing effects of fluorine and nitrile groups, which enhance metabolic stability and influence reactivity in synthetic pathways .

Properties

Molecular Formula

C8H5F2NO

Molecular Weight

169.13 g/mol

IUPAC Name

2,4-difluoro-5-methoxybenzonitrile

InChI

InChI=1S/C8H5F2NO/c1-12-8-2-5(4-11)6(9)3-7(8)10/h2-3H,1H3

InChI Key

HRVFMSSNIWLHFM-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C(=C1)C#N)F)F

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs and Substituent Effects

The following table summarizes key structural analogs, their substituent patterns, and physicochemical properties:

Compound Name Molecular Formula Substituent Positions Key Properties/Applications Reference
2,4-Difluoro-5-methoxybenzonitrile C₈H₅F₂NO 2-F, 4-F, 5-OCH₃, 1-CN High polarity; potential intermediate for drug synthesis
2-Fluoro-5-methoxybenzonitrile C₈H₆FNO 2-F, 5-OCH₃, 1-CN Lower fluorination reduces electron deficiency; used in ligand design
3,4-Difluoro-5-methoxybenzonitrile C₈H₅F₂NO 3-F, 4-F, 5-OCH₃, 1-CN Altered regiochemistry impacts electrophilic substitution patterns
5-Chloro-2,4-difluorobenzonitrile C₇H₃ClF₂N 2-F, 4-F, 5-Cl, 1-CN Chlorine enhances lipophilicity; used in agrochemicals
2,4-Difluoro-5-nitrobenzonitrile C₇H₃F₂N₂O₂ 2-F, 4-F, 5-NO₂, 1-CN Nitro group increases reactivity in reduction reactions
4-Amino-5-fluoro-2-hydroxybenzonitrile C₇H₅FN₂O 4-NH₂, 5-F, 2-OH, 1-CN Amino and hydroxy groups enable hydrogen bonding; explored in biologics
Key Observations:

Substituent Position and Reactivity :

  • The 2,4-difluoro-5-methoxy configuration creates a sterically hindered and electron-deficient aromatic ring, directing further substitutions to the 6-position due to the meta-directing nature of -CN and ortho/para-directing effects of -OCH₃ .
  • In contrast, 3,4-difluoro-5-methoxybenzonitrile exhibits distinct regioselectivity, with fluorine at the 3-position altering electronic density near the nitrile group .

Functional Group Effects :

  • Chloro vs. Methoxy : Replacing -OCH₃ with -Cl (e.g., 5-Chloro-2,4-difluorobenzonitrile) increases molecular weight (207.56 g/mol vs. 185.13 g/mol) and lipophilicity (ClogP ≈ 2.1 vs. 1.5), making it more suitable for hydrophobic environments .
  • Nitro vs. Methoxy : The nitro group in 2,4-Difluoro-5-nitrobenzonitrile significantly lowers the LUMO energy, enhancing susceptibility to nucleophilic attack compared to the electron-donating methoxy group .

Physicochemical Properties

Limited data are available for exact melting/boiling points of 2,4-Difluoro-5-methoxybenzonitrile. However, inferences can be drawn from analogs:

  • Boiling Points : Difluoro-methoxybenzonitriles generally exhibit higher boiling points (>200°C) due to dipole-dipole interactions from polar substituents. For example, 2,6-Difluoro-4-iodoanisole (a structural analog with iodine) has a bp of 65°C at reduced pressure, but nitriles typically have higher thermal stability .
  • Solubility : The methoxy group improves water solubility compared to chloro or nitro analogs. For instance, 2-Fluoro-5-methoxybenzonitrile is more soluble in polar aprotic solvents (e.g., DMF, DMSO) than 5-Chloro-2,4-difluorobenzonitrile .

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